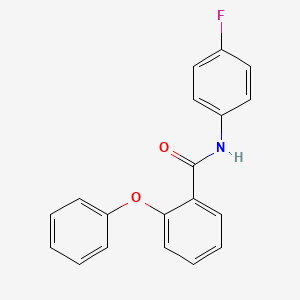

N-(4-fluorophenyl)-2-phenoxybenzamide

Description

N-(4-Fluorophenyl)-2-phenoxybenzamide is a benzamide derivative featuring a 4-fluorophenyl group attached to the amide nitrogen and a phenoxy substituent at the 2-position of the benzamide core. The fluorine atom at the para position of the phenyl ring and the phenoxy group are critical for its electronic and steric properties, influencing solubility, bioavailability, and intermolecular interactions .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO2/c20-14-10-12-15(13-11-14)21-19(22)17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLQOTBGLHEZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-phenoxybenzamide typically involves the following steps:

Formation of 4-fluoroaniline: This can be achieved by the nitration of fluorobenzene followed by reduction.

Preparation of 2-phenoxybenzoic acid: This involves the reaction of phenol with phthalic anhydride to form phenoxyphthalic acid, which is then decarboxylated.

Amidation Reaction: The final step involves the reaction of 4-fluoroaniline with 2-phenoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-fluorophenyl)-2-phenoxybenzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-2-phenoxybenzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for investigating biological pathways.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory or anticancer agent.

Industry: In the materials science field, the compound is investigated for its potential use in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides

- N-(4-Fluorophenyl)maleimide (19): This compound exhibits an IC50 of 5.18 μM against monoacylglycerol lipase (MGL), comparable to bromo- (4.37 μM) and iodo-substituted (4.34 μM) analogs. This indicates that halogen size (F vs. Br/I) has minimal impact on inhibitory potency in this series .

- The absence of such groups in N-(4-fluorophenyl)-2-phenoxybenzamide suggests reduced electron-deficient character .

Triazole and Thiazole Hybrids

- N-Butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (CAS 795294-98-3): Incorporation of a thiazole ring introduces additional hydrogen-bonding and π-π interactions. The phenoxy group at the 2-position likely enhances hydrophobic interactions, a feature shared with the target compound .

- 1,2,4-Triazole Derivatives (7–9): These compounds exist in thione tautomeric forms, confirmed by IR spectra (νC=S at 1247–1255 cm<sup>−1</sup> and absence of νS-H bands). By contrast, this compound lacks tautomerism due to its rigid benzamide core .

Fluorinated Bioactive Analogs

- N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide: This compound shows high binding affinity (-9.0 kcal/mol) for Anopheles gambiae kynurenine formamidase, attributed to fluorine’s electronegativity and the pyrimidinyl group’s hydrogen-bonding capacity. The target compound’s phenoxy group may similarly enhance target engagement .

- 2-Fluoro-N-(4-methoxyphenyl)benzamide: The methoxy group improves solubility compared to non-polar substituents, suggesting that the phenoxy group in the target compound balances lipophilicity and solubility .

Physicochemical and Spectral Properties

- IR Spectroscopy: Analogs with benzamide cores (e.g., hydrazinecarbothioamides in ) exhibit strong C=O stretches at 1663–1682 cm<sup>−1</sup>, which would be expected for this compound. The absence of C=S (1243–1258 cm<sup>−1</sup>) distinguishes it from thioamide derivatives .

- NMR Trends : Fluorine atoms in the 4-position of phenyl rings cause deshielding of adjacent protons (e.g., in 4-ethyl-N-(2-fluorophenyl)benzamide, ), a feature observable in the target compound’s aromatic region .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.